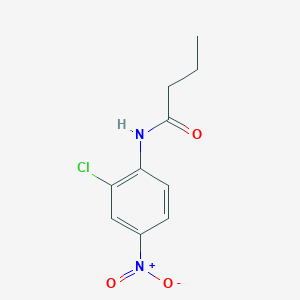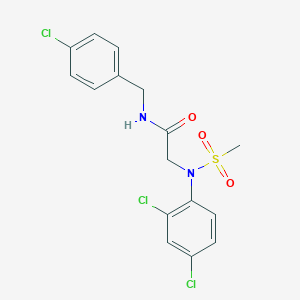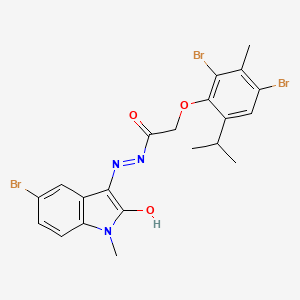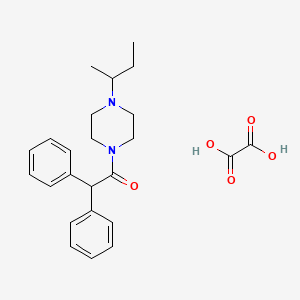![molecular formula C12H19NO3S B5200811 N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as L-165,041 and belongs to the class of compounds called selective serotonin 5-HT1F receptor agonists.
作用機序
The mechanism of action of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide involves its binding to the 5-HT1F receptor, which leads to the inhibition of the release of neurotransmitters involved in pain signaling. This results in the reduction of pain associated with migraines.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide has a high affinity for the 5-HT1F receptor and selectively activates this receptor. This results in the reduction of pain associated with migraines without affecting other pain pathways in the brain.
実験室実験の利点と制限
The advantages of using N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide in lab experiments include its high selectivity for the 5-HT1F receptor and its potential therapeutic properties. However, the limitations of using this compound include its low solubility and stability, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide. These include further studies on its mechanism of action, its potential use in the treatment of other pain disorders, and the development of more stable and soluble analogs of this compound. Additionally, research could be done to explore the potential use of this compound in combination with other drugs for the treatment of migraines.
合成法
The synthesis of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide involves the reaction of 2-isopropylphenol with ethylene oxide to form 2-(2-isopropylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form the final product.
科学的研究の応用
N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide has been studied for its potential use in the treatment of migraine headaches. It has been shown to selectively activate the 5-HT1F receptor, which is involved in the regulation of pain pathways in the brain.
特性
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-10(2)11-6-4-5-7-12(11)16-9-8-13-17(3,14)15/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWRVEAFWUFCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)
![4-bromo-N-{2-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5200757.png)
![2-amino-4-(4-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5200762.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)

![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)



![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)


![2-phenylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5200845.png)